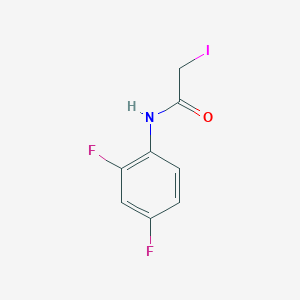

N-(2,4-difluorophenyl)-2-iodoacetamide

Description

Contextualization within Iodoacetamide-Based Chemical Probes and Reagents

N-(2,4-difluorophenyl)-2-iodoacetamide is a member of the iodoacetamide (B48618) family of compounds, which are classic alkylating agents widely used in biochemistry and chemical biology. The core function of these reagents stems from the high reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles.

In the context of biology, the most prominent nucleophile targeted by iodoacetamides is the thiol group of cysteine residues within proteins. mdpi.com This reaction, known as S-alkylation, results in the formation of a stable, irreversible covalent bond between the probe and the cysteine residue. This fundamental reactivity has made iodoacetamide-based probes essential for several key applications:

Protein Structure and Function Studies: By modifying cysteine residues, researchers can prevent the formation of disulfide bonds, which is crucial for protein folding and stability analysis. mdpi.com

Enzyme Inhibition: Iodoacetamide is an irreversible inhibitor of cysteine peptidases and deubiquitinase enzymes (DUBs), as it alkylates the catalytic cysteine in the active site, thereby abolishing enzyme activity. mdpi.com

Chemical Proteomics: Iodoacetamide derivatives, often featuring additional functional handles like alkynes or fluorophores, are central to activity-based protein profiling (ABPP). nih.govnih.govresearchgate.netnih.gov These probes allow for the global and quantitative analysis of cysteine reactivity across the proteome, providing insights into protein function, post-translational modifications, and drug-target engagement. nih.govnih.gov

The general structure of an iodoacetamide probe consists of the iodoacetyl "warhead" connected to a variable "scaffold" group. In the case of this compound, this scaffold is a 2,4-difluorophenyl group linked via an amide bond. The nature of this scaffold is critical as it modulates the probe's physical, chemical, and biological properties.

Structural Characteristics and Their Influence on Chemical Reactivity and Biological Interactions

The chemical behavior and biological utility of this compound are directly governed by its distinct molecular architecture. The molecule can be deconstructed into three key components: the iodoacetamide warhead, the amide linker, and the 2,4-difluorophenyl ring.

| Component | Structural Feature | Influence on Reactivity and Interactions |

| Iodoacetamide Warhead | I-CH₂-C(=O)- | Contains a highly electrophilic carbon atom due to the electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving group properties of iodine. This makes it a potent alkylating agent that readily and irreversibly reacts with nucleophilic cysteine thiols. |

| Amide Linker | -C(=O)-NH- | Provides a stable connection between the reactive warhead and the phenyl ring. The amide bond is generally planar and can participate in hydrogen bonding interactions with protein backbones or side chains, potentially influencing binding orientation and affinity. |

| 2,4-Difluorophenyl Ring | Aromatic ring with two fluorine substituents | The fluorine atoms significantly alter the electronic properties and lipophilicity of the molecule. Fluorine is highly electronegative, creating a polarized C-F bond. This can lead to favorable interactions with protein targets, such as dipole-dipole interactions or weak hydrogen bonds. benthamscience.com Furthermore, fluorination often increases metabolic stability by blocking sites susceptible to oxidative metabolism and enhances lipophilicity, which can improve cell permeability. nih.govnih.govresearchgate.netbenthamscience.comresearchgate.net |

Overview of Research Significance in Modern Chemical Biology and Medicinal Chemistry

While specific, large-scale studies on this compound are not widely documented in peer-reviewed literature, its structure makes it a highly relevant compound for contemporary research, particularly in the field of covalent drug discovery. Its significance lies in its potential application as a covalent fragment or lead compound for developing highly selective and potent inhibitors.

Covalent inhibitors offer several advantages, including high potency, longer duration of action, and the ability to target proteins that are difficult to inhibit with non-covalent molecules. This compound serves as an ideal starting point in fragment-based drug discovery (FBDD) screens aimed at identifying novel covalent ligands. In such a screen, the compound would be tested against a protein of interest to see if it forms a covalent bond with an accessible cysteine residue.

The data from such an experiment could be presented as follows, illustrating how the compound's efficacy would be measured.

| Target Protein | Assay Type | Measured Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|---|

| Protein Kinase X (Cys481) | Biochemical IC₅₀ | Inhibitor Concentration for 50% Activity Reduction | 5.2 µM | Moderate potency against the target kinase in a purified system. |

| Protein Kinase X (Cys481) | Mass Spectrometry | % Target Occupancy (10 µM, 1 hr) | 85% | High degree of covalent modification of the target cysteine at the tested concentration and time. |

| HEK293 Cell Lysate | Chemoproteomic Competition | Selectivity Score | 12 | Indicates covalent binding to a limited number of other proteins in a complex biological mixture, suggesting moderate selectivity. |

Note: The data presented in the table is hypothetical and for illustrative purposes to demonstrate the potential application and evaluation of this compound in a research context.

The value of a simple fragment like this compound is that it can be elaborated upon. Once a "hit" is identified, medicinal chemists can synthesize derivatives by modifying the difluorophenyl ring or replacing it entirely to improve potency, selectivity, and drug-like properties. Therefore, its primary significance is as a foundational tool for target identification and as a chemical scaffold for the development of more complex and optimized covalent therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2INO |

|---|---|

Molecular Weight |

297.04 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-iodoacetamide |

InChI |

InChI=1S/C8H6F2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |

InChI Key |

DFJSRRQULBWNCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CI |

Origin of Product |

United States |

Synthetic Methodologies and Reactive Chemistry of N 2,4 Difluorophenyl 2 Iodoacetamide

Established Synthetic Pathways for N-(2,4-difluorophenyl)-2-iodoacetamide

The synthesis of this compound can be achieved through several established chemical transformations. These methods primarily involve the formation of the amide bond between 2,4-difluoroaniline (B146603) and an iodoacetic acid derivative or the conversion of a related chloroacetamide precursor.

Direct Halogenation of Precursor Anilines

Direct halogenation of a precursor aniline (B41778) is not a viable method for the synthesis of this compound as this approach typically refers to the introduction of a halogen onto the aromatic ring itself, rather than the construction of the N-acetyl-iodide side chain.

Acylation Reactions with Iodoacetic Acid Derivatives

A primary and straightforward method for the synthesis of this compound is the acylation of 2,4-difluoroaniline with a suitable iodoacetic acid derivative. The most common acylating agent for this purpose is iodoacetyl chloride. The reaction involves the nucleophilic attack of the amino group of 2,4-difluoroaniline on the electrophilic carbonyl carbon of iodoacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent is often an inert aprotic solvent like dichloromethane (B109758) or diethyl ether.

A related approach involves the use of iodoacetic anhydride (B1165640) as the acylating agent. While effective, iodoacetyl chloride is generally more reactive and commonly used.

Alternatively, N-(2,4-difluorophenyl)-2-chloroacetamide can be synthesized first by reacting 2,4-difluoroaniline with chloroacetyl chloride. nih.gov The resulting N-(2,4-difluorophenyl)-2-chloroacetamide can then be converted to its iodo-analogue via a Finkelstein reaction. wikipedia.org This reaction involves treating the chloroacetamide with an excess of an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.org The equilibrium of the reaction is driven towards the formation of the iodoacetamide (B48618) due to the lower solubility of sodium chloride in acetone, which precipitates out of the solution. wikipedia.org

Table 1: Key Reagents and Conditions for Acylation-Based Synthesis

| Step | Reagents | Base | Solvent | Key Transformation |

| Direct Acylation | 2,4-Difluoroaniline, Iodoacetyl chloride | Triethylamine / Pyridine | Dichloromethane | Amide bond formation |

| Two-Step (Acylation) | 2,4-Difluoroaniline, Chloroacetyl chloride | Triethylamine / Pyridine | Dichloromethane | Formation of chloro-intermediate |

| Two-Step (Halogen Exchange) | N-(2,4-difluorophenyl)-2-chloroacetamide, Sodium iodide | N/A | Acetone | Finkelstein reaction |

Advanced Coupling Reactions for Aromatic Amide Formation

Fundamental Chemical Reactivity and Electrophilic Properties

The chemical reactivity of this compound is dominated by the electrophilic character of the carbon atom bearing the iodine. The presence of the electron-withdrawing acetyl group and the good leaving group ability of the iodide ion make this compound a potent alkylating agent.

Nucleophilic Substitution Reactions Driven by the Iodine Leaving Group

This compound readily participates in nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. nih.gov In this one-step process, a nucleophile attacks the carbon atom attached to the iodine, leading to the displacement of the iodide ion. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Common nucleophiles that react with this compound include:

Thiols (R-SH): Thiolates (R-S) are particularly potent nucleophiles that react rapidly with iodoacetamides to form stable thioether linkages. atto-tec.com

Amines (R-NH(_2)): Primary and secondary amines can also act as nucleophiles, leading to the formation of N-substituted glycine (B1666218) amides.

Hydroxides (OH) and Alkoxides (RO): These oxygen-based nucleophiles can displace the iodide, although side reactions such as hydrolysis of the amide bond may occur under harsh basic conditions.

Reactions with Biological Nucleophiles: General Principles

The high reactivity of the iodoacetamide moiety towards soft nucleophiles makes it a valuable tool in chemical biology for the selective modification of biomolecules. The most prominent biological nucleophile that reacts with iodoacetamide is the thiol group of cysteine residues in proteins. wikipedia.org

The reaction with a cysteine residue proceeds via an S(_N)2 mechanism, where the deprotonated thiolate anion of the cysteine side chain acts as the nucleophile. nih.gov This results in the formation of a stable covalent thioether bond, effectively alkylating the cysteine residue. The reaction is typically performed at a slightly alkaline pH (around 7.5-8.5) to ensure a sufficient concentration of the more nucleophilic thiolate anion. atto-tec.com

While cysteine is the primary target, other nucleophilic residues in proteins, such as histidine, lysine (B10760008), and the N-terminal amino group, can also react with iodoacetamide, although generally at a slower rate than with cysteine. nih.gov The difluorophenyl ring in this compound can influence the compound's solubility, cell permeability, and interactions with the binding pocket of a target protein, potentially modulating its reactivity and specificity compared to unsubstituted iodoacetamide.

Role of the Iodoacetamide Moiety as an Alkylating Agent

The iodoacetamide moiety is a well-established and potent alkylating agent, a characteristic that defines the primary reactivity of this compound. wikipedia.org This reactivity stems from the presence of an iodine atom, a good leaving group, attached to the carbon atom alpha to the carbonyl group of the amide. This structural arrangement makes the methylene (B1212753) carbon (-CH2-) highly susceptible to nucleophilic attack.

The primary mechanism of alkylation by iodoacetamide is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this process, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the iodide ion and the formation of a stable covalent bond between the nucleophile and the acetamide (B32628) fragment.

The most significant and widely studied role of the iodoacetamide group is its ability to selectively alkylate the sulfhydryl (thiol) groups of cysteine residues in proteins. fiveable.mecreative-proteomics.com The sulfur atom in the thiol group is a strong nucleophile, readily attacking the electrophilic carbon of the iodoacetamide. This reaction results in the formation of a stable thioether linkage, effectively and irreversibly blocking the cysteine residue. creative-proteomics.com This specific modification is crucial in proteomics for several reasons:

Preventing Disulfide Bond Formation: By capping the reactive thiol groups of cysteines, iodoacetamide prevents the formation or reformation of disulfide bonds, which can interfere with protein analysis techniques like gel electrophoresis and mass spectrometry. fiveable.meabcam.com

Protein Denaturation and Solubilization: The alkylation of cysteine residues can contribute to the denaturation of proteins, increasing their solubility and making them more amenable to enzymatic digestion and subsequent analysis.

Peptide Mapping and Protein Sequencing: The modification of cysteine residues with a known mass allows for their unambiguous identification in mass spectrometry-based peptide mapping and protein sequencing experiments. wikipedia.org

While cysteine is the primary target for alkylation by iodoacetamide, other nucleophilic amino acid residues can also react, albeit typically at a slower rate and under specific conditions, such as higher pH. These include the imidazole (B134444) ring of histidine, the thioether of methionine, and the epsilon-amino group of lysine, as well as the N-terminal amino group and the C-terminal carboxylate group of peptides. researchgate.netabcam.com The reaction with histidine, for example, is responsible for the inhibition of enzymes like ribonuclease. abcam.com However, the reactivity towards cysteine is significantly higher, making iodoacetamide a relatively selective reagent for targeting thiol groups under controlled conditions. creative-proteomics.com

The efficiency of the alkylation reaction is influenced by factors such as pH, temperature, and the concentration of the reactants. The reaction is generally carried out at a slightly basic pH, which promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion, thereby increasing the reaction rate. researchgate.netnih.gov

In the broader context of chemical biology and drug design, the alkylating ability of the iodoacetamide moiety is harnessed to design covalent inhibitors. By incorporating this reactive group into a molecule that can specifically bind to the active site of an enzyme, it is possible to achieve irreversible inhibition by forming a covalent bond with a nucleophilic residue, often a cysteine, within the active site. wikipedia.org

Mechanistic Elucidation of N 2,4 Difluorophenyl 2 Iodoacetamide Interactions with Biological Systems

Covalent Modification of Biomolecules

N-(2,4-difluorophenyl)-2-iodoacetamide belongs to the class of haloacetamides, which are well-known alkylating agents. The reactivity of this compound is centered on the carbon atom bearing the iodine, which is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond with the nucleophile and the displacement of the iodide ion. The presence of the 2,4-difluorophenyl group can modulate the reactivity of the iodoacetamide (B48618) moiety through electronic effects.

Alkylation Mechanisms on Cysteine Residues in Proteins

The primary targets for alkylation by iodoacetamide and its derivatives within proteins are the thiol groups of cysteine residues. wikipedia.orgubpbio.com The sulfur atom in the thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S-). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The process begins with the nucleophilic attack of the cysteine thiolate on the electrophilic methylene (B1212753) carbon of this compound. This forms a transition state where a new sulfur-carbon bond is forming as the carbon-iodine bond is breaking. The reaction is completed with the departure of the iodide leaving group, resulting in a stable thioether linkage. This covalent modification is generally considered irreversible under physiological conditions. wikipedia.org

Reactivity with Other Nucleophilic Amino Acid Side Chains (e.g., Histidine, Methionine)

While cysteine is the most reactive amino acid side chain towards iodoacetamides, other nucleophilic residues can also be modified, particularly under specific conditions. ubpbio.com These side reactions, or off-target modifications, can occur with amino acids such as histidine and methionine.

The imidazole (B134444) ring of histidine and the thioether side chain of methionine are also nucleophilic and can react with this compound. ubpbio.com However, the reactivity of these residues is generally lower than that of cysteine. Factors such as a higher pH can increase the nucleophilicity of the imidazole ring in histidine, promoting its alkylation. The reaction with methionine results in the formation of a sulfonium ion.

Specificity of Alkylation under Controlled Reaction Conditions

The specificity of protein alkylation by this compound can be significantly influenced by carefully controlling the reaction conditions. Key parameters include pH, temperature, reaction time, and the molar ratio of the alkylating agent to the protein.

At a slightly alkaline pH (around 7.5-8.5), the thiol group of cysteine is more readily deprotonated to the more nucleophilic thiolate form, favoring its specific alkylation. nih.gov Maintaining a low concentration of the alkylating agent and a shorter reaction time can also help to minimize off-target modifications of less reactive residues. nih.gov Conversely, higher concentrations and prolonged incubation times can lead to decreased specificity.

Table 1: Factors Influencing the Specificity of Alkylation

| Parameter | Condition for Higher Cysteine Specificity | Rationale |

| pH | Slightly alkaline (7.5-8.5) | Promotes the formation of the highly nucleophilic thiolate anion of cysteine. |

| Concentration | Low molar excess of alkylating agent | Minimizes reactions with less nucleophilic side chains. |

| Reaction Time | Short incubation period | Reduces the opportunity for slower, off-target reactions to occur. |

| Temperature | Lower temperature (e.g., 4°C to room temp) | Decreases the rate of less favorable side reactions. |

Enzymatic Inhibition and Functional Modulation

The covalent modification of amino acid residues, particularly within the active site of an enzyme, can lead to potent and often irreversible inhibition of its catalytic activity. This compound, through its alkylating properties, functions as an inhibitor of several enzyme classes.

Irreversible Inhibition of Cysteine Peptidases and Proteases

Cysteine peptidases and proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. The catalytic mechanism involves the nucleophilic attack of the active site cysteine thiolate on the substrate. This compound acts as an irreversible inhibitor of these enzymes by covalently modifying this essential catalytic cysteine. wikipedia.orgnih.gov

By alkylating the active site cysteine, the compound prevents the enzyme from binding and processing its natural substrates, leading to a complete loss of enzymatic activity. This mechanism-based inactivation is a common strategy for the development of potent enzyme inhibitors.

Inhibition of Deubiquitinase Enzymes (DUBs)

Deubiquitinases (DUBs) are a family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins. medchemexpress.com The majority of DUBs are cysteine proteases and are therefore susceptible to inhibition by iodoacetamide-based compounds. wikipedia.org this compound can function as an inhibitor of DUBs by alkylating the catalytic cysteine residue in their active site. wikipedia.orgubpbio.com

The inhibition of DUBs can have significant downstream effects on cellular processes such as protein degradation, cell cycle progression, and signal transduction, making them attractive targets for therapeutic intervention in various diseases.

Table 2: Summary of Enzymatic Inhibition

| Enzyme Class | Mechanism of Inhibition | Key Residue Targeted | Consequence of Inhibition |

| Cysteine Peptidases/Proteases | Irreversible covalent modification | Catalytic Cysteine | Loss of proteolytic activity. |

| Deubiquitinases (DUBs) | Irreversible covalent modification | Catalytic Cysteine | Alteration of ubiquitin-dependent cellular pathways. |

Modulation of Protein Tyrosine Phosphatase Activity

Protein Tyrosine Phosphatases (PTPs) are a critical family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a vast array of cellular signaling pathways. The catalytic activity of PTPs is dependent on a highly conserved cysteine residue located within the enzyme's active site. This cysteine exists as a thiolate anion at physiological pH, rendering it highly nucleophilic and susceptible to modification.

This compound is expected to act as an irreversible inhibitor of PTPs through the S-alkylation of this essential catalytic cysteine. The mechanism involves the nucleophilic attack of the cysteine thiolate on the α-carbon of the iodoacetamide moiety, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond. This covalent modification permanently blocks the active site, preventing the binding and dephosphorylation of substrate proteins.

This mechanism-based inactivation is a hallmark of iodoacetamide and its derivatives. wikipedia.orgnih.gov While specific kinetic data for the N-(2,4-difluorophenyl) derivative are not widely published, the fundamental reactivity of the iodoacetamide "warhead" ensures potent inhibition of PTPs and other cysteine-dependent enzymes. cas.org

Inhibition of Ribonuclease Through Histidine Interaction

While iodoacetamide-based compounds are most known for reacting with cysteine, they are also capable of alkylating other nucleophilic residues, such as histidine, under specific conditions. rsc.org A classic example of this is the inactivation of Ribonuclease A (RNase A) and Ribonuclease T1 (RNase T1) by iodoacetamide.

In RNase A, iodoacetamide has been shown to preferentially alkylate the imidazole nitrogen of Histidine-12 at a pH of 5.5, leading to the formation of 3-carboxamidomethylhistidine and subsequent enzyme inactivation. researchgate.net This reaction is highly specific and is facilitated by the unique microenvironment of the enzyme's active site, which orients the iodoacetamide for attack. researchgate.net

Similarly, studies on RNase T1 have demonstrated that its inactivation by iodoacetamide correlates with the loss of two histidine residues, specifically His-92 and His-40, which react most rapidly with the compound. nih.gov These findings suggest that His-92 and His-40 are crucial for the enzyme's catalytic action and substrate binding, respectively. nih.gov

Therefore, this compound is anticipated to inhibit ribonucleases through a similar mechanism of covalent modification of key histidine residues within the active site. The difluorophenyl group could potentially influence the compound's binding orientation and reaction rate, but the fundamental chemical interaction remains the alkylation of histidine.

Molecular Target Identification and Validation Approaches

Identifying the specific protein targets of a bioactive compound like this compound is crucial for understanding its mechanism of action and potential therapeutic applications. mdpi.com Because it forms a covalent bond with its targets, several powerful chemoproteomic strategies can be employed. nih.gov

Strategies for Identifying Direct Protein Binding Partners

The irreversible nature of the bond formed by this compound makes it particularly amenable to Activity-Based Protein Profiling (ABPP). wikipedia.orgplantchemetics.org This technique utilizes chemical probes to map the functional state of enzymes directly in complex biological systems.

A common ABPP strategy would involve synthesizing a derivative of this compound that incorporates a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. nih.gov This tagged probe is incubated with cell lysates or live cells, allowing it to covalently label its protein targets. The tagged proteins can then be enriched (e.g., using streptavidin beads for biotin) and subsequently identified using mass spectrometry-based proteomics.

Competitive ABPP is another powerful approach. nih.gov In this method, a biological system is pre-incubated with this compound, followed by treatment with a broad-spectrum, tagged iodoacetamide probe (e.g., iodoacetamide-alkyne). nih.gov The compound will block the active sites of its specific targets, preventing them from being labeled by the general probe. Quantitative mass spectrometry can then identify the proteins that show reduced labeling, revealing them as the direct binding partners of the compound.

| Methodology | Principle | Key Advantage | Reference |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses tagged, reactive chemical probes to covalently label active enzyme targets for enrichment and identification. | Directly measures the functional state of enzymes in native biological systems. | wikipedia.orgnih.gov |

| Competitive ABPP | Test compound competes with a broad-spectrum tagged probe for target binding. Targets are identified by reduced probe labeling. | Does not require synthesis of a tagged version of the test compound. | nih.gov |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Compound binding induces conformational changes in the target protein, altering its susceptibility to proteolysis. Changed peptide patterns are detected by MS. | Can identify binding sites and allosteric interactions without requiring a reactive probe. | nih.gov |

| Photoaffinity Labeling | A compound derivative with a photoactivatable group is used. Upon UV irradiation, it forms a covalent bond with proximal residues, allowing for target identification. | Can capture both covalent and non-covalent interactions. | drughunter.com |

Elucidation of Specific Cellular Pathways Affected by Compound Interaction

Once the direct protein targets of this compound are identified, the next step is to understand their roles in the broader context of cellular pathways and networks. nih.govresearchgate.net This is typically achieved using systems biology and 'omics' approaches.

After treating cells with the compound, changes in the proteome, transcriptome, or metabolome can be measured. The list of identified protein targets or differentially expressed genes/proteins is then subjected to pathway enrichment analysis using bioinformatics databases such as Reactome and the Kyoto Encyclopedia of Genes and Genomes (KEGG). ebi.ac.uk These tools compare the input data against known pathways to determine which ones are statistically overrepresented.

For example, if a significant number of the compound's targets are components of the MAPK signaling pathway, this suggests that the compound's primary effect is the modulation of this pathway. This approach provides a holistic view of the compound's cellular impact beyond its immediate binding partners. jensenlab.org

| Tool/Database | Description | Application | Reference |

|---|---|---|---|

| Reactome | A free, open-source, peer-reviewed pathway database providing detailed maps of human biological pathways. | Analyzes user-supplied lists of genes or proteins to identify enriched pathways and visualize data on pathway diagrams. | ebi.ac.uk |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system from molecular-level information. | Performs pathway enrichment analysis to connect genes to systemic functions of the cell. | jensenlab.org |

| STRING | A database of known and predicted protein-protein interactions, including direct (physical) and indirect (functional) associations. | Visualizes interaction networks of identified targets to reveal functional modules and pathway connections. | jhmi.edu |

| Gene Ontology (GO) | A major bioinformatics initiative to unify the representation of gene and gene product attributes across all species. | Performs enrichment analysis to identify overrepresented biological processes, molecular functions, and cellular components. | jensenlab.org |

Investigating Mechanism of Action (MOA) in Cellular Contexts

Investigating the Mechanism of Action (MOA) in a cellular context involves validating that the interaction between the compound and its identified target(s) is responsible for the observed biological effects. mdpi.com This requires a combination of cellular, biochemical, and genetic techniques.

Target validation is a key step. Genetic approaches like siRNA- or CRISPR-mediated knockdown/knockout of the identified target protein can be used. If silencing the target protein's expression phenocopies the effects of treating the cells with this compound, it provides strong evidence that the compound acts through this target.

Furthermore, cellular assays can be employed to confirm the engagement of the identified pathway. For instance, if pathway analysis suggests the compound inhibits a specific signaling cascade, reporter assays (e.g., luciferase-based reporters) can be used to directly measure the activity of that pathway in compound-treated cells. These functional assays bridge the gap between target binding and the ultimate cellular response, providing a comprehensive understanding of the compound's MOA. nih.gov

In-depth Analysis of this compound Reveals Limited Specific Data in Public Scientific Literature

A comprehensive investigation into the chemical compound this compound for an article focusing on its specific applications in advanced chemical biology and medicinal chemistry has concluded that there is a notable absence of dedicated, publicly available research on this particular molecule. While the foundational components of the compound—the iodoacetamide reactive group and the difluorophenyl scaffold—are cornerstones in the fields of proteomics and drug discovery, literature specifically detailing the synthesis, utilization, and biological activity of this compound is not readily found.

The iodoacetamide functional group is a well-documented and widely used electrophile for covalently modifying cysteine residues in proteins. nih.gov This reactivity is fundamental to many techniques in chemical biology. Similarly, electrophilic fragments containing chloroacetamide and acrylamide (B121943) warheads, which share reactivity principles with iodoacetamides, are integral to modern fragment-based drug discovery for the development of covalent inhibitors. nih.govenamine.netmedchemexpress.com Libraries of such covalent fragments are commercially available and used in large-scale screening campaigns to identify new therapeutic leads. otavachemicals.com

Despite the general relevance of its chemical motifs, the specific combination represented by this compound does not appear as a subject of focused study in the available literature. Consequently, generating a thorough, scientifically accurate, and data-driven article that strictly adheres to the proposed detailed outline is not feasible without resorting to speculation. The principles of scientific accuracy and reliance on verifiable, citable sources preclude the creation of content for which no direct evidence exists.

Therefore, while the conceptual framework for the article is soundly based on established methodologies in chemical biology and medicinal chemistry, the lack of specific research on this compound prevents the fulfillment of the request for a detailed article on this sole compound.

Applications of N 2,4 Difluorophenyl 2 Iodoacetamide in Advanced Chemical Biology and Medicinal Chemistry

Applications in Mass Spectrometry-Based Proteomics and Chemoproteomics

The reactivity of the iodoacetamide (B48618) group also makes this compound a valuable tool in mass spectrometry-based proteomics and chemoproteomics. These techniques are used to study the expression, function, and interactions of proteins on a global scale.

Differential alkylation is a powerful strategy for relative protein quantification in proteomics. nih.gov In this approach, two different cell or tissue samples are treated with isotopically light and heavy versions of an alkylating agent, or with two different alkylating agents that introduce a known mass difference. By comparing the intensities of the corresponding peptide signals in the mass spectrometer, the relative abundance of the protein in the two samples can be determined. koreascience.kr

While isotopically labeled versions of this compound are not commercially available, it could be used in a differential labeling strategy in conjunction with a different iodoacetamide derivative or another cysteine-reactive reagent with a different mass. nih.gov The unique mass of the this compound adduct would allow for the clear differentiation of peptides from different samples.

The table below shows a hypothetical differential alkylation experiment using this compound and a standard iodoacetamide.

| Sample | Alkylating Agent | Mass Shift upon Cysteine Alkylation (Da) | Resulting Peptide Mass (Hypothetical) |

| Control | Iodoacetamide | +57.02 | X |

| Treated | This compound | +211.00 | X + 153.98 |

This table illustrates the principle of differential alkylation for relative protein quantification.

Chemoproteomics employs chemical probes to study protein function and identify new drug targets directly in complex biological systems. mdpi.com this compound can be adapted for use as a chemoproteomic probe to profile the reactivity of cysteine residues across the proteome. nih.govresearchgate.net By competing the binding of a reporter-tagged iodoacetamide probe with this compound, one can identify proteins that interact with the latter. mdpi.com

Furthermore, the development of alkyne- or azide-functionalized derivatives of this compound would enable its use in "click chemistry"-based chemoproteomic workflows. researchgate.net These workflows allow for the enrichment and identification of proteins that are covalently modified by the probe, providing a powerful platform for ligand discovery and target validation.

Peptide mapping is a fundamental technique in proteomics used to identify proteins and characterize their post-translational modifications. The process involves digesting a protein into smaller peptides, which are then analyzed by mass spectrometry. Alkylation of cysteine residues with an agent like iodoacetamide is a standard step in this workflow to prevent the reformation of disulfide bonds and to ensure consistent and predictable peptide masses.

The use of this compound in peptide mapping would result in a specific mass shift on cysteine-containing peptides, which can be readily identified by the mass spectrometer. The fragmentation pattern of the modified peptides in tandem mass spectrometry (MS/MS) can then be used to confirm the peptide sequence and the site of modification. While the fragmentation of peptides alkylated with the this compound has not been specifically detailed in the literature, the general principles of peptide fragmentation would apply, with the mass of the fragment ions being shifted by the mass of the adduct.

Advanced Research Methodologies and Future Directions

Integration of Computational Approaches in Compound Design and Mechanistic Studies

Computational methods are indispensable in modern drug discovery, offering predictive insights that can guide experimental work and accelerate the development of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(2,4-difluorophenyl)-2-iodoacetamide, molecular docking simulations would be employed to predict its binding mode within the active site of potential target proteins. These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues. nih.gov

A typical workflow for molecular docking of this compound would involve:

Target Selection: Identifying potential protein targets based on existing knowledge of iodoacetamide (B48618) inhibitors or through broader screening approaches.

Protein and Ligand Preparation: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank or through homology modeling) and generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or MOE to dock the ligand into the binding site of the protein. The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. nih.gov

Analysis of Results: The top-scoring poses are analyzed to understand the binding mode and identify key interactions. This information can then be used to design derivatives with improved binding affinity or selectivity.

In silico models play a crucial role in predicting how a compound will interact with a range of proteins, which is vital for assessing its potential efficacy and off-target effects. For this compound, these models can provide valuable insights into its selectivity profile.

Table 1: Hypothetical In Silico Prediction of Interactions for this compound

| Interaction Type | Predicted Interacting Residues | Predicted Contribution to Binding |

| Covalent Bond | Cysteine | Primary mechanism of inhibition |

| Hydrogen Bonding | Aspartate, Glutamate, Serine | Stabilization of the ligand in the binding pocket |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Enhancement of binding affinity |

| Pi-stacking | Phenylalanine, Tyrosine, Tryptophan | Interaction with the difluorophenyl ring |

These predictions would be generated using a combination of molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations. MD simulations can provide a dynamic picture of the protein-ligand complex, while QM/MM methods can be used to model the covalent reaction between the iodoacetamide group and a cysteine residue with high accuracy.

Development and Optimization of Biochemical and Cell-Based Assays

Experimental validation is a critical step to confirm the predictions made by computational models and to fully characterize the activity of this compound.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.govnih.gov An HTS platform for this compound derivatives would be designed to screen for inhibitors of a specific target enzyme.

The development of such a platform would involve:

Assay Principle: A biochemical assay that measures the activity of the target enzyme. This could be a fluorescence-based assay where the enzyme-catalyzed reaction produces a fluorescent product.

Automation: The use of robotic systems to handle the large number of samples and reagents.

Data Analysis: Sophisticated software to analyze the large datasets generated and identify "hits" – compounds that show significant inhibition of the enzyme.

Biophysical techniques are used to directly measure the binding of a compound to its target protein, providing quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding of a ligand to a protein immobilized on a sensor chip in real-time. This would allow for the determination of the association and dissociation rate constants for the interaction of this compound with its target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Table 2: Hypothetical Biophysical Data for this compound Interaction with a Target Protein

| Technique | Parameter | Measured Value |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1 x 10⁻³ s⁻¹ | |

| Affinity (KD) | 100 nM | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 |

| Affinity (KD) | 120 nM | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | 5.2 cal/mol·K |

Cell-based assays are essential for determining if a compound can enter cells and interact with its target in a cellular environment. domainex.co.uk For this compound, these assays would be used to assess its cellular potency and to confirm target engagement.

Examples of relevant cell-based assays include:

Cell Viability Assays: To determine the concentration at which the compound becomes toxic to cells.

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target within the cell.

Downstream Signaling Pathway Analysis: Western blotting or reporter gene assays can be used to measure the effect of the compound on signaling pathways downstream of the target protein.

While specific research on this compound is not yet widely published, the established framework of computational and experimental methodologies provides a clear path for its future investigation. The integration of molecular modeling, high-throughput screening, biophysical analysis, and cell-based assays will be crucial in elucidating the therapeutic potential of this and related covalent inhibitors.

Emerging Research Directions for this compound and Related Scaffolds

The field of chemical biology is rapidly advancing, with a continuous demand for sophisticated molecular tools to probe and manipulate biological systems with higher precision. Within this landscape, this compound emerges as a compound of significant interest, embodying a strategic design that combines a specific recognition motif with a reactive covalent warhead. This structure positions it at the intersection of several cutting-edge research areas. The 2,4-difluorophenyl group serves as a versatile scaffold for achieving selective interactions within protein binding pockets, while the iodoacetamide moiety provides a reliable means for forming covalent bonds, particularly with cysteine residues. This combination is being explored in the development of novel chemical probes and inhibitors. The following sections delve into the emerging research directions for this compound and structurally related compounds, focusing on innovations in protein modification, in-cell target validation, and bioorthogonal chemistry.

Innovations in Covalent Chemistry for Protein Modification

Covalent inhibitors have undergone a renaissance in drug discovery, offering advantages such as prolonged duration of action and high potency. The iodoacetamide group is a classic electrophile used for the alkylation of cysteine residues, which are often found in the active sites of enzymes. sigmaaldrich.comchemrxiv.orgnih.gov The this compound scaffold represents a class of targeted covalent inhibitors where the difluorophenyl ring contributes to the binding affinity and selectivity for the target protein, while the iodoacetamide group forms a stable thioether bond with a proximal cysteine.

Recent innovations in this area focus on fine-tuning the reactivity of the electrophilic warhead and optimizing the recognition element to achieve greater selectivity and reduce off-target effects. For instance, the reactivity of iodoacetamides can be modulated by steric and electronic factors in the surrounding scaffold. The fluorine atoms on the phenyl ring of this compound can influence the electronic properties of the molecule, potentially altering the reactivity of the iodoacetamide warhead in a subtle but meaningful way.

Research is also directed towards expanding the repertoire of amino acids targeted by covalent modifiers. While iodoacetamides are predominantly used for cysteine targeting, modifications to the scaffold could, in principle, allow for interactions with other nucleophilic residues like lysine (B10760008) or histidine, depending on the specific microenvironment of the protein binding site.

A key application of such covalent modifiers is in the development of chemical probes for activity-based protein profiling (ABPP). In ABPP, a reactive probe, such as an iodoacetamide derivative, is used to label active enzymes in a complex biological sample. science.govwebsite-files.comrsc.org This technique allows for the assessment of enzyme activity and inhibitor selectivity on a proteome-wide scale. science.gov

Table 1: Comparison of Electrophilic Warheads Used in Covalent Protein Modification

| Warhead | Target Residue(s) | Bond Type | Reactivity | Key Features |

| Iodoacetamide | Cysteine | Thioether | High | Well-established, reliable for cysteine alkylation. researchgate.net |

| Acrylamide (B121943) | Cysteine | Thioether | Moderate | Commonly used in FDA-approved covalent drugs. chimia.ch |

| Fluorophosphonate | Serine | Phosphonate ester | High | Targets active sites of serine hydrolases. rsc.org |

| Sulfonyl Fluoride | Tyrosine, Lysine | Sulfonyl ester/amide | Low (requires activation) | Can target less nucleophilic residues. |

| Epoxide | Cysteine, Serine, Threonine | Hydroxyalkyl | Moderate | Used in various enzyme inhibitors. website-files.com |

Strategies for Enabling Rapid In-Cell Target Validation

A major challenge in drug discovery is the identification and validation of the protein targets responsible for the therapeutic effects of a small molecule. This compound, when functionalized with a reporter tag, can be utilized as a chemical probe for rapid in-cell target validation. The most common strategy involves the incorporation of a bioorthogonal handle, such as an alkyne or azide, into the probe's structure. This allows for a two-step labeling procedure.

First, the alkyne- or azide-modified version of this compound is introduced into living cells, where it covalently binds to its protein targets. Following cell lysis, the reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached to the probe-labeled proteins via a bioorthogonal "click" reaction. nih.gov The tagged proteins can then be enriched and identified using mass spectrometry-based proteomics. This approach, a cornerstone of chemoproteomics, enables the unbiased identification of a compound's cellular targets in their native environment. science.govnih.gov

The development of "inverse drug discovery" strategies also presents a promising avenue for compounds like this compound. In this approach, a library of compounds with latent electrophiles is screened against the proteome to identify proteins that they react with. rsc.org This can uncover novel ligandable sites and protein targets that were previously considered "undruggable." rsc.org

Table 2: Methodologies for In-Cell Target Identification

| Methodology | Principle | Key Advantages | Typical Workflow |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to label active enzymes. | Provides information on enzyme activity and inhibitor selectivity. | Probe incubation, cell lysis, reporter tagging, enrichment, MS analysis. science.gov |

| Two-Step "Click" Chemistry Labeling | A bioorthogonal handle on the probe allows for subsequent tagging. | High sensitivity and low background. | Probe treatment, cell lysis, click reaction with reporter, enrichment, MS analysis. nih.gov |

| Photoaffinity Labeling | A photoreactive group on the probe forms a covalent bond upon UV irradiation. | Can target a wider range of binding interactions. | Probe incubation, UV irradiation, cell lysis, enrichment, MS analysis. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Label-free, applicable to intact cells. | Drug treatment, heating, cell lysis, protein quantification. |

This table outlines common strategies for identifying the cellular targets of small molecules. The choice of method depends on the specific research question and the properties of the compound.

Exploration of Bioorthogonal Reactivity in Complex Biological Environments

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. The iodoacetamide moiety of this compound, while a potent electrophile, is generally not considered bioorthogonal due to its reactivity with endogenous nucleophiles like glutathione. However, the principles of bioorthogonal chemistry are highly relevant to the application of such compounds as chemical probes.

As mentioned in the previous section, the incorporation of a truly bioorthogonal functional group, such as an alkyne, azide, or tetrazine, into the this compound scaffold is a key strategy for its use in complex biological environments. rsc.org This allows for highly selective "click" reactions to be performed for visualization or enrichment of the probe's targets.

Future research in this area may focus on developing conditionally activated iodoacetamide probes. For example, a "caged" version of this compound could be designed that is unreactive until a specific stimulus, such as light or a particular enzyme, removes the caging group. This would provide temporal and spatial control over the probe's reactivity, allowing for more precise studies of protein function in living cells.

Furthermore, the exploration of mutually orthogonal bioorthogonal reactions could enable the simultaneous labeling of multiple targets within the same cell. For instance, an alkyne-modified this compound could be used in conjunction with a tetrazine-modified probe for a different target, allowing for dual-color imaging or multiplexed proteomics experiments.

Table 3: Common Bioorthogonal Reactions

| Reaction | Reactants | Catalyst | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIFO, BCN) | None | Copper-free, widely used in living systems. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | Fast and efficient, but copper can be toxic to cells. rsc.org |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | None | Extremely fast reaction kinetics. |

| Staudinger Ligation | Azide + Phosphine | None | One of the first bioorthogonal reactions developed. |

| Photo-Click Chemistry | Photoreactive group (e.g., tetrazole) + Alkene | Light | Allows for spatiotemporal control of the reaction. science.gov |

This table summarizes some of the most widely used bioorthogonal reactions in chemical biology. The choice of reaction depends on the specific application and the biological context.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-2-iodoacetamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution or condensation reaction. For analogous compounds like N-(substituted phenyl)-2-chloroacetamides, a common approach is reacting substituted anilines with iodoacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . For purity optimization:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Recrystallization from ethanol/water mixtures improves crystalline purity.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure via -NMR (e.g., acetamide proton at δ 2.1–2.3 ppm) .

Basic: How do the electronic effects of the 2,4-difluorophenyl and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the meta position. This steric and electronic profile may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) unless optimized .

- Iodo group : Acts as a leaving group in nucleophilic substitutions. Its large atomic radius may slow reactions compared to bromo/chloro analogs. Use CuI or Pd(PPh) catalysts to enhance reactivity in Ullmann or Heck couplings .

Advanced: What crystallographic challenges arise during structural determination of this compound, and how can SHELX programs address them?

Methodological Answer:

- Heavy atom (iodine) effects : Cause significant absorption and anomalous scattering. Mitigate via:

- Disorder in fluorophenyl groups : Resolve using PART instructions in SHELXL and refining anisotropic displacement parameters.

- Validate final structure with R < 0.05 and wR < 0.10, and check for Hirshfeld surface consistency .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 19F^{19}F19F-NMR shifts) between this compound and its analogs?

Methodological Answer:

- Comparative analysis : Collect -NMR data for structurally similar compounds (e.g., N-(2,4-difluorophenyl)acetamide, CAS 399-36-0 ). Expect deshielding of fluorine ortho to the iodo group (δ −110 to −115 ppm vs. −105 ppm in non-iodinated analogs).

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model electronic environments and validate experimental shifts .

Advanced: What strategies optimize the compound’s stability under storage for long-term biochemical assays?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C under argon to prevent iodine loss via photodecomposition.

- Hydrolytic stability : Avoid aqueous buffers at pH > 8, where the acetamide bond may hydrolyze. Confirm stability via HPLC (C18 column, acetonitrile/water, 220 nm detection) over 48 hours .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- - and -NMR : Identify acetamide (δ 2.1–2.3 ppm for CH) and aromatic protons (δ 6.8–7.5 ppm).

- IR spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm.

- Mass spectrometry (HRMS) : Use ESI+ mode; expect [M+H] at m/z 325.970 (CHFINO) .

Advanced: How does the iodine atom impact the compound’s potential as a radiolabeling precursor in medicinal chemistry?

Methodological Answer:

- Radioiodination potential : The iodo group can be replaced with or for tracer studies. Use isotopic exchange with NaI in acetic acid at 80°C for 2 hours .

- In vivo stability : Assess via biodistribution studies in rodent models; compare uptake in target tissues vs. non-iodinated controls .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential iodine release.

- Spill management : Neutralize with 10% sodium thiosulfate to reduce iodine toxicity.

- Waste disposal : Collect in halogenated waste containers and incinerate at > 1000°C .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking studies : Use AutoDock Vina with the target’s crystal structure (PDB ID). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (−0.25 e).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (< 2.0 Å indicates stable binding) .

Advanced: What are the limitations of using this compound in high-throughput screening (HTS)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.